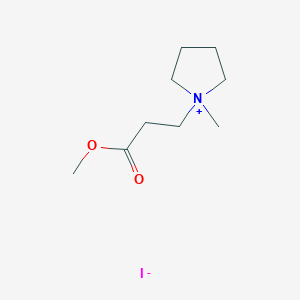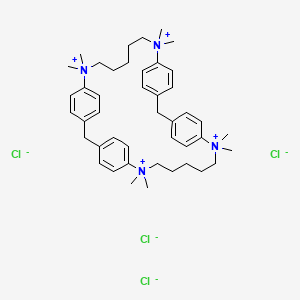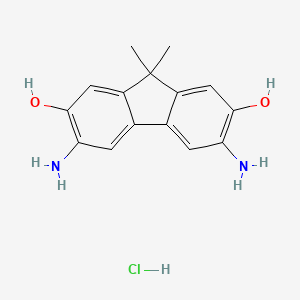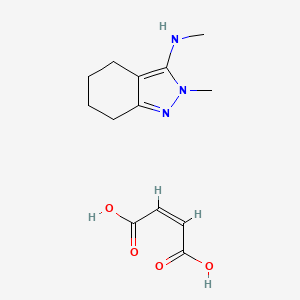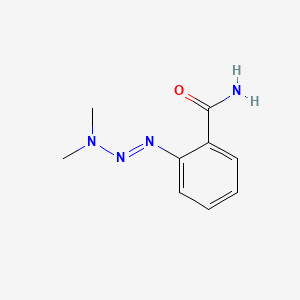
2-(Dimethylaminodiazenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylaminodiazenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylaminodiazenyl group attached to the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylaminodiazenyl)benzamide typically involves the reaction of benzoic acid derivatives with amine derivatives. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For example, the reaction can be performed using Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is efficient and environmentally friendly, providing high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions and specialized catalysts to ensure high efficiency and yield. The use of ultrasonic irradiation and green catalysts is becoming more popular due to their eco-friendly nature and effectiveness in producing high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylaminodiazenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Dimethylaminodiazenyl)benzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Dimethylaminodiazenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making it a potential anticancer agent . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(Dimethylaminodiazenyl)benzamide can be compared with other benzamide derivatives, such as:
N-benzimidazol-2yl benzamide: Known for its hypoglycemic effects and potential use in treating type-2 diabetes.
2,3-dimethoxybenzamide: Studied for its antioxidant and antibacterial activities.
2-aminobenzamide: Known for its cytotoxic activity against certain cancer cell lines.
Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities.
Propriétés
Numéro CAS |
33330-89-1 |
|---|---|
Formule moléculaire |
C9H12N4O |
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
2-(dimethylaminodiazenyl)benzamide |
InChI |
InChI=1S/C9H12N4O/c1-13(2)12-11-8-6-4-3-5-7(8)9(10)14/h3-6H,1-2H3,(H2,10,14) |
Clé InChI |
BPIUKMIZYGZZRF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=CC=CC=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








